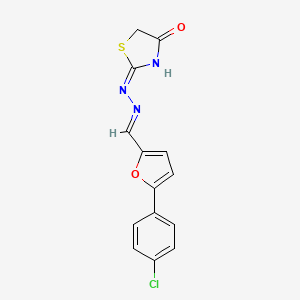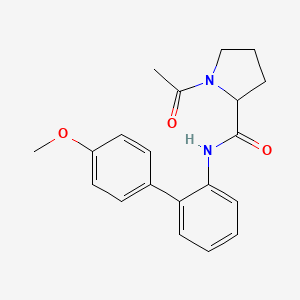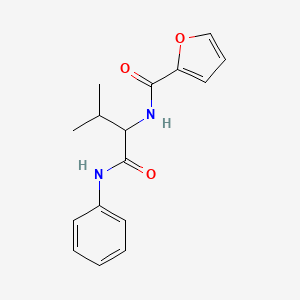
5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, also known as CPTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. CPTH is a thiazolidinone derivative that has been shown to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that play a critical role in the regulation of gene expression.
Mechanism of Action
5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone inhibits the activity of HATs by binding to the active site of the enzyme. HATs catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histones. This process is important for the regulation of gene expression, as the acetylation of histones can alter the chromatin structure and promote the binding of transcription factors to DNA. 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone binds to the active site of HATs and prevents the transfer of the acetyl group, thereby inhibiting the acetylation of histones and regulating gene expression.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can inhibit the growth and proliferation of cancer cells, including breast cancer, prostate cancer, and leukemia cells. 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development and metastasis of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone in lab experiments is that it is a specific inhibitor of HATs, which allows for the selective inhibition of histone acetylation. This specificity reduces the potential for off-target effects and allows for the precise modulation of gene expression. However, one limitation of using 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is that it is a relatively new compound, and its long-term effects on cells and organisms are not well understood. Additionally, 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone may have limited efficacy in certain types of cancer, and further research is needed to determine its potential applications.
Future Directions
There are several future directions for research on 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One area of research is the development of more potent and selective inhibitors of HATs. Additionally, further studies are needed to determine the long-term effects of 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone on cells and organisms. Another area of research is the investigation of the potential use of 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the potential applications of 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone in other areas of research, such as epigenetics and neurobiology, should be explored.
Synthesis Methods
The synthesis of 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 5-(4-chlorophenyl)-2-thiohydantoin. This intermediate is then treated with furfural in the presence of sodium hydroxide to form 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. The overall synthesis of 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is shown in Figure 1.
Scientific Research Applications
5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to have potential applications in the field of cancer research. It has been demonstrated that 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can inhibit the activity of HATs, which are enzymes that are involved in the acetylation of histones. Histone acetylation plays a critical role in the regulation of gene expression, and aberrant histone acetylation has been linked to the development of cancer. By inhibiting the activity of HATs, 5-(4-chlorophenyl)-2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can potentially prevent the development of cancer by regulating the expression of genes that are involved in cell growth and proliferation.
properties
IUPAC Name |
(2E)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-10-3-1-9(2-4-10)12-6-5-11(20-12)7-16-18-14-17-13(19)8-21-14/h1-7H,8H2,(H,17,18,19)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTUCDHIMAYDPK-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=N\N=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6056008.png)
![1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-N-phenyl-3-piperidinamine](/img/structure/B6056019.png)

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 4-bromobenzoate](/img/structure/B6056034.png)
![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6056042.png)
![1-{2-[(2,2-diallyl-1-pyrrolidinyl)methyl]-5-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6056045.png)

![2-furaldehyde [5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6056052.png)
![2-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6056057.png)
![3-butyl-1-methyl-4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperazinone](/img/structure/B6056072.png)
![N-(1-cyclopropylethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6056083.png)
![1-[(dimethylamino)sulfonyl]-N-isobutyl-3-piperidinecarboxamide](/img/structure/B6056105.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B6056121.png)
![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6056129.png)